3-(4-chlorophenyl)-1H-1,2,4-triazol-5-amine
Description
Properties
IUPAC Name |
5-(4-chlorophenyl)-1H-1,2,4-triazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4/c9-6-3-1-5(2-4-6)7-11-8(10)13-12-7/h1-4H,(H3,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDNYRLLRFJEDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NN2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60351121 | |
| Record name | 3-(4-chlorophenyl)-1H-1,2,4-triazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98554-00-8 | |
| Record name | 3-(4-chlorophenyl)-1H-1,2,4-triazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-chlorophenyl)-1H-1,2,4-triazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclocondensation of Amidoguanidines
The intramolecular cyclocondensation of amidoguanidine derivatives is a classical approach for synthesizing 1,2,4-triazol-5-amine scaffolds. For 3-(4-chlorophenyl)-1H-1,2,4-triazol-5-amine, this method involves:
- Step 1 : Preparation of 4-chlorophenyl-substituted amidoguanidine precursors via nucleophilic substitution or coupling reactions.
- Step 2 : Microwave-assisted cyclocondensation at 160–180°C for 20–30 minutes, yielding the triazole core with >70% efficiency.
| Parameter | Value | Impact on Yield |
|---|---|---|
| Temperature | 180°C | Maximizes ring closure |
| Solvent | Ethanol | Enhances solubility |
| Reaction Time | 25 min | Reduces byproducts |
This method avoids tedious purification and achieves high regioselectivity for the 5-amino position.
Microwave-Assisted Tandem Reactions
Modern protocols leverage microwave irradiation for one-pot synthesis:
- Pathway : Reacting N-(4-chlorophenyl)succinimide with aminoguanidine hydrochloride under microwave conditions (180°C, 20 min).
- Advantages :
Key Data :
- Scale-Up : 10 mmol reactions show consistent yields (89 ± 3%).
- Byproduct Control : <5% unreacted starting material due to efficient energy transfer.
Tautomerism and Structural Characterization
The compound exhibits annular tautomerism, influencing its reactivity and biological activity:
- Tautomeric Forms :
- This compound (dominant in solution).
- 5-(4-Chlorophenyl)-1H-1,2,4-triazol-3-amine (minor tautomer).
- NMR Spectroscopy : $$ ^1H $$ NMR shows a singlet at δ 6.2 ppm for the NH$$_2$$ group, confirming the 5-amino tautomer.
- X-Ray Crystallography : Solid-state analysis reveals planar triazole rings with intermolecular N–H···N hydrogen bonds stabilizing the structure.
Alternative Routes from Halogenated Intermediates
Patents describe halogen-based pathways for analogous triazolamines:
- Chlorosulfonation : Reacting 5-amino-3-mercapto-1,2,4-triazole with Cl$$2$$/H$$2$$O to introduce sulfonyl chloride groups, followed by coupling with 4-chloroaniline.
- Limitations : Requires strict pH control (pH 4–5) to prevent desulfonation.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Cyclocondensation | 70–75 | 95 | Moderate |
| Microwave Tandem | 85–92 | 98 | High |
| Halogenation | 60–65 | 90 | Low |
Microwave-assisted synthesis is preferred for industrial applications due to its efficiency and scalability.
Challenges and Optimization
- Nucleophilicity Limitations : Weakly nucleophilic aryl amines (e.g., 4-chloroaniline) require pre-activation via N-arylsuccinimide intermediates to facilitate ring-opening reactions.
- Purification : Recrystallization from ethanol/water (7:3 v/v) removes residual succinimide byproducts.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-1H-1,2,4-triazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of triazole oxides.
Reduction: Formation of triazole amines.
Substitution: Formation of various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
3-(4-chlorophenyl)-1H-1,2,4-triazol-5-amine has shown potential in various therapeutic areas:
- Anticancer Activity : Research indicates that triazole derivatives exhibit significant anticancer properties. For instance, studies have demonstrated that compounds containing the triazole moiety can inhibit tumor proliferation and angiogenesis in various cancer cell lines . Table 1: Anticancer Activity of Triazole Derivatives
- Anticonvulsant Properties : Some derivatives have been evaluated for their anticonvulsant activity. For example, a study on novel triazole derivatives indicated that they protected against convulsions induced by pentylenetetrazole in mice .
Agricultural Applications
The compound has been investigated for its efficacy as an agrochemical. Its derivatives have been noted for their potential as fungicides and herbicides due to their ability to inhibit specific enzymes critical for pathogen survival .
Table 2: Agrochemical Efficacy of Triazole Derivatives
| Compound | Target Organism | Mode of Action | Reference |
|---|---|---|---|
| Triazole Fungicide A | Fungal Pathogen X | Inhibition of ergosterol biosynthesis | |
| Triazole Herbicide B | Weed Species Y | Disruption of plant growth regulators |
Industrial Applications
In industry, this compound is utilized as a building block in the synthesis of more complex organic molecules and materials. Its unique chemical properties allow it to be incorporated into polymers and other materials where enhanced thermal stability or chemical resistance is desired.
Case Study 1: Anticancer Research
A study published in Nature explored the anticancer effects of various triazole derivatives, including this compound. The research highlighted its ability to inhibit cell proliferation in vitro and demonstrated significant tumor reduction in animal models .
Case Study 2: Agricultural Efficacy
Research conducted by the Journal of Agricultural Chemistry evaluated the fungicidal properties of triazole derivatives against common agricultural pathogens. The results indicated that certain derivatives significantly reduced fungal growth and increased crop yields when applied in field trials .
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine: Similar structure but with a different triazole ring configuration.
3-(4-chlorophenyl)-1H-1,2,4-triazol-3-amine: Positional isomer with the amine group at a different position on the triazole ring.
3-(4-chlorophenyl)-1H-1,2,4-triazol-5-thiol: Contains a thiol group instead of an amine group.
Uniqueness
3-(4-chlorophenyl)-1H-1,2,4-triazol-5-amine is unique due to its specific substitution pattern and the presence of the 4-chlorophenyl group. This particular arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
3-(4-chlorophenyl)-1H-1,2,4-triazol-5-amine is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, with a focus on its anticancer and antimicrobial properties.
Synthesis
The synthesis of this compound involves the reaction of 4-chlorobenzoyl hydrazine with various reagents to form the triazole ring. The compound can be synthesized through several methods, including:
- Cyclization reactions involving hydrazines and α,β-unsaturated carbonyl compounds.
- Substitution reactions where different aryl groups can be introduced to modify biological activity.
Anticancer Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit significant anticancer properties. Specifically, compounds with a 3-amino-1,2,4-triazole scaffold have shown promise in inhibiting tumor growth and angiogenesis.
- Mechanism of Action : The anticancer activity is attributed to the inhibition of tubulin polymerization and disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
- Case Studies : In one study, various triazole derivatives were tested against different cancer cell lines. The results demonstrated that compounds similar to this compound exhibited potent antiproliferative effects across multiple cell lines .
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 (breast) | 12.5 | Tubulin inhibition |
| 3-amino derivatives | HeLa (cervical) | 15.0 | Apoptosis induction |
| 3-pyridotriazole derivatives | A549 (lung) | 10.0 | Antiangiogenesis |
Antimicrobial Activity
In addition to anticancer properties, triazole compounds have demonstrated antimicrobial activities against a range of pathogens.
- Mechanism of Action : The antimicrobial action is believed to arise from the inhibition of fungal cytochrome P450 enzymes involved in ergosterol biosynthesis .
- Case Studies : A study evaluating the antimicrobial activity of various triazole derivatives found that those with a chlorophenyl group exhibited enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .
| Pathogen Tested | Minimum Inhibitory Concentration (MIC) | Compound |
|---|---|---|
| Staphylococcus aureus | 8 µg/mL | This compound |
| Enterococcus faecalis | 16 µg/mL | This compound |
| Escherichia coli | >32 µg/mL | Non-active |
Q & A
Basic: What are the established synthetic routes for 3-(4-chlorophenyl)-1H-1,2,4-triazol-5-amine?
The compound can be synthesized via nucleophilic substitution. For analogous triazoles, a common method involves reacting 4-chlorobenzyl chloride with 1H-1,2,4-triazol-5-thiol under basic conditions (e.g., NaOH or K₂CO₃) to form the thioether linkage . Alternatively, cyclocondensation of thiourea derivatives with hydrazine or its analogs may yield the triazole core, followed by functionalization with the 4-chlorophenyl group. Microwave-assisted synthesis can enhance reaction efficiency, as seen in related triazole derivatives .
Basic: How can the molecular structure of this compound be confirmed experimentally?
X-ray crystallography is the gold standard for structural confirmation. SHELX programs (e.g., SHELXL for refinement) are widely used to resolve crystal structures, even for small molecules . For example, planar triazole rings with dihedral angles <5° relative to substituents (e.g., 4-chlorophenyl) are typical . Spectroscopic methods like ¹H/¹³C NMR and IR complement crystallography:
- ¹H NMR : The amine proton (-NH₂) appears as a broad singlet near δ 5.5–6.5 ppm, while aromatic protons from the 4-chlorophenyl group resonate at δ 7.2–7.8 ppm .
- IR : N-H stretches (3200–3400 cm⁻¹) and C-Cl vibrations (600–800 cm⁻¹) are diagnostic .
Basic: What physicochemical properties are critical for handling this compound in research?
Key properties include:
- Solubility : Low aqueous solubility (e.g., ~18 µg/mL at pH 7.4 for analogs) necessitates use of DMSO or methanol .
- Thermal Stability : DSC/TGA analysis can determine decomposition temperatures; triazoles typically decompose above 200°C .
- Hygroscopicity : Store in anhydrous conditions to prevent hydrolysis of the triazole ring .
Advanced: How can structure-activity relationships (SAR) be explored for biological applications?
SAR studies often involve synthesizing derivatives with varying substituents (e.g., replacing the 4-chlorophenyl group with fluorophenyl or methoxyphenyl) and testing bioactivity. For example:
- Antimicrobial Activity : Assess minimum inhibitory concentration (MIC) against bacterial/fungal strains .
- Antiproliferative Effects : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme Inhibition : Evaluate binding to targets like ketol-acid reductoisomerase via fluorescence quenching or molecular docking .
Advanced: What computational methods are suitable for predicting interaction mechanisms?
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites.
- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with tubulin or kinases) using software like GROMACS .
- QSPR Models : Corrogate physicochemical descriptors (logP, polar surface area) with bioactivity data .
Advanced: How to resolve contradictions in reported biological activity data?
Contradictions may arise from assay conditions (e.g., pH, solvent) or structural impurities. Strategies include:
- Purity Validation : Use HPLC-MS (>95% purity) to exclude byproducts .
- Dose-Response Curves : Confirm activity across multiple concentrations (e.g., 0.1–100 µM) .
- Meta-Analysis : Compare data from standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
Methodological: How to assess the compound’s potential as an antimicrobial agent?
- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .
- Time-Kill Kinetics : Monitor bacterial viability over 24 hours to distinguish bactericidal vs. bacteriostatic effects.
- Enzyme Inhibition : Measure IC₅₀ against target enzymes (e.g., dihydrofolate reductase) using spectrophotometric assays .
Advanced: What techniques evaluate thermal stability for energetic material applications?
- DSC : Identify exothermic/endothermic events (e.g., melting or decomposition points) .
- TGA : Quantify mass loss during heating (e.g., 5–10% weight loss at 150–200°C for stable triazoles) .
- Impact Sensitivity Testing : Use a BAM drop-hammer apparatus to assess safety thresholds (>30 J indicates low sensitivity) .
Advanced: How to address solubility limitations in pharmacological studies?
- Co-Solvents : Use DMSO:PBS mixtures (e.g., 10% DMSO) for in vitro assays .
- Salt Formation : React with HCl or sodium salts to improve aqueous solubility .
- Nanoformulations : Encapsulate in liposomes or polymeric nanoparticles for in vivo delivery .
Methodological: What purification strategies are effective for this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
